7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is of interest due to its unique structural features, including the presence of a cyclopropyl group, which can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: Starting with a suitable aniline derivative, a cyclization reaction is performed to form the quinoline core.
Halogenation: Introduction of the chlorine and fluorine atoms is achieved through halogenation reactions using reagents such as thionyl chloride and fluorine gas.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale, yield, and cost-effectiveness. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and mild heating.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves:
Molecular Targets: It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Pathways: Inhibition of these enzymes leads to the disruption of DNA replication and cell division, ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A quinolone with additional methoxy and amine groups.
Uniqueness
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of chloro, fluoro, and cyclopropyl groups, which can influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
7-chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-9-6-11-8(5-10(9)14)12(16)3-4-15(11)7-1-2-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUBHUXCNAMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=O)C3=CC(=C(C=C32)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.